Cassiamin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cassiamin B is a natural product found in Senna siamea, Smilax china, and Cassia with data available.

Analyse Chemischer Reaktionen

Structural Characteristics and Reactivity

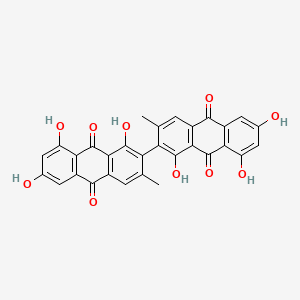

Cassiamin B (C₃₀H₁₈O₁₀, MW: 538.5 g/mol) features two anthraquinone units linked via a C–C bond at the C-2 position of each anthracene moiety . The molecule contains hydroxyl groups at positions 1, 6, and 8 on both anthraquinone subunits, which serve as primary sites for chemical modifications . Its redox-active quinone system enables participation in electron-transfer reactions, while hydroxyl groups facilitate substitution and conjugation reactions .

Table 1: Key Structural Features of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₃₀H₁₈O₁₀ |

| Molecular Weight | 538.5 g/mol |

| Functional Groups | Anthraquinone cores, hydroxyl (-OH), ketone (C=O) |

| Key Reactivity Sites | C-1, C-6, C-8 hydroxyls; quinone carbons (C-9, C-10) |

Redox Reactions

The anthraquinone framework undergoes reversible reduction to hydroquinone forms, a property critical to its biological activity .

-

Reduction :

Cassiamin B+2e−+2H+→Dihydrocassiamin B

this compound accepts electrons via enzymatic or chemical reduction, forming a dihydroanthraquinone intermediate. This process is pH-dependent and often involves NADPH-dependent reductases in biological systems . -

Electron Transfer :

The quinone moiety participates in electron transport chains, generating reactive oxygen species (ROS) under oxidative stress . This redox cycling contributes to its anticancer effects .

Substitution and Conjugation Reactions

The hydroxyl groups at C-1, C-6, and C-8 undergo methylation and glycosylation, altering solubility and bioactivity .

-

Methylation :

Cassiamin B+SAMOMTMethoxycassiamin B+SAH

In vitro studies of related anthraquinones (e.g., emodin) show that O-methyltransferases catalyze methylation at hydroxyl sites . For this compound, methylation likely occurs similarly, producing methoxy derivatives . -

Glycosylation :

Glycosyltransferases attach sugar moieties to hydroxyl groups, enhancing water solubility. This modification is common in plant-derived anthraquinones but remains underexplored for this compound .

Catalytic and Enzymatic Interactions

This compound interacts with enzymes in biosynthesis and metabolic pathways:

-

Biosynthesis :

Biomimetic synthesis of related compounds (e.g., Cassiarin B) involves Ag(I)-promoted cyclization and Negishi couplings . While this compound’s synthesis is unreported, analogous tricyclic core formations suggest involvement of metal-catalyzed steps . -

Enzyme Inhibition :

this compound inhibits pancreatic lipase (IC₅₀: 41.8 µM for Cassiamin A; structural analogs imply similar activity) . This activity stems from competitive binding at the enzyme’s active site, likely via hydrogen bonding with hydroxyl groups .

Table 2: Reactivity Profile of this compound vs. Analogues

Eigenschaften

Molekularformel |

C30H18O10 |

|---|---|

Molekulargewicht |

538.5 g/mol |

IUPAC-Name |

1,6,8-trihydroxy-3-methyl-2-(1,6,8-trihydroxy-3-methyl-9,10-dioxoanthracen-2-yl)anthracene-9,10-dione |

InChI |

InChI=1S/C30H18O10/c1-9-3-13-23(29(39)21-15(25(13)35)5-11(31)7-17(21)33)27(37)19(9)20-10(2)4-14-24(28(20)38)30(40)22-16(26(14)36)6-12(32)8-18(22)34/h3-8,31-34,37-38H,1-2H3 |

InChI-Schlüssel |

QEKGDEDMAJJRRM-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)C6=C(C2=O)C=C(C=C6O)O |

Kanonische SMILES |

CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)C6=C(C2=O)C=C(C=C6O)O |

Synonyme |

cassiamin B |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.